molecular formula C10H8BrNO3 B1414153 Methyl 2-bromo-3-cyano-6-methoxybenzoate CAS No. 1805490-97-4

Methyl 2-bromo-3-cyano-6-methoxybenzoate

Cat. No.: B1414153
CAS No.: 1805490-97-4
M. Wt: 270.08 g/mol
InChI Key: MFQXNGWLOLZFPP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-6-methoxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the cyano group to an amine group.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-6-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 3-bromo-6-cyano-2-methoxybenzoate

Uniqueness

Methyl 2-bromo-3-cyano-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both a bromine atom and a cyano group on the aromatic ring provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-7-4-3-6(5-12)9(11)8(7)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQXNGWLOLZFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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